1-Benzyl-1,2,5,6-tetrahydro-2-((4-methoxyphenyl)methyl)-3,4-dimethylpyridinium hydrogen oxalate 1-Benzyl-1,2,5,6-tetrahydro-2-((4-methoxyphenyl)methyl)-3,4-dimethylpyridinium hydrogen oxalate
Brand Name: Vulcanchem
CAS No.: 94107-36-5
VCID: VC20289394
InChI: InChI=1S/C22H27NO.C2H2O4/c1-17-13-14-23(16-20-7-5-4-6-8-20)22(18(17)2)15-19-9-11-21(24-3)12-10-19;3-1(4)2(5)6/h4-12,22H,13-16H2,1-3H3;(H,3,4)(H,5,6)
SMILES:
Molecular Formula: C24H29NO5
Molecular Weight: 411.5 g/mol

1-Benzyl-1,2,5,6-tetrahydro-2-((4-methoxyphenyl)methyl)-3,4-dimethylpyridinium hydrogen oxalate

CAS No.: 94107-36-5

Cat. No.: VC20289394

Molecular Formula: C24H29NO5

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-1,2,5,6-tetrahydro-2-((4-methoxyphenyl)methyl)-3,4-dimethylpyridinium hydrogen oxalate - 94107-36-5

Specification

CAS No. 94107-36-5
Molecular Formula C24H29NO5
Molecular Weight 411.5 g/mol
IUPAC Name 1-benzyl-6-[(4-methoxyphenyl)methyl]-4,5-dimethyl-3,6-dihydro-2H-pyridine;oxalic acid
Standard InChI InChI=1S/C22H27NO.C2H2O4/c1-17-13-14-23(16-20-7-5-4-6-8-20)22(18(17)2)15-19-9-11-21(24-3)12-10-19;3-1(4)2(5)6/h4-12,22H,13-16H2,1-3H3;(H,3,4)(H,5,6)
Standard InChI Key VCMIRIQOAQFPDB-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(N(CC1)CC2=CC=CC=C2)CC3=CC=C(C=C3)OC)C.C(=O)(C(=O)O)O

Introduction

1-Benzyl-1,2,5,6-tetrahydro-2-((4-methoxyphenyl)methyl)-3,4-dimethylpyridinium hydrogen oxalate is a complex organic compound with a molecular formula of C24H29NO5. It is a derivative of pyridine, specifically a quaternary ammonium salt, where the pyridine ring is substituted with various functional groups. This compound is notable for its structural complexity and potential applications in chemical synthesis and pharmaceutical research.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of a pyridine derivative with benzyl and 4-methoxyphenylmethyl groups, followed by quaternization and formation of the hydrogen oxalate salt. The specific synthesis route can vary depending on the starting materials and desired yield.

This compound and its derivatives are of interest in various fields, including pharmaceuticals and materials science, due to their potential biological activities and structural versatility.

Parent Compound:

The parent molecule of this compound is 1-Benzyl-1,2,5,6-tetrahydro-2-((4-methoxyphenyl)methyl)-3,4-dimethylpyridine (CAS: 23909-52-6), which lacks the quaternary ammonium salt structure and the hydrogen oxalate counterion .

Table: Comparison with Parent Compound

PropertyParent Compound (23909-52-6)Hydrogen Oxalate Salt (94107-36-5)
Molecular FormulaC22H27NOC24H29NO5
Molecular Weight321.46 g/mol411.5 g/mol
CAS Number23909-52-694107-36-5

Safety and Handling

Handling of this compound requires standard laboratory precautions due to its chemical nature. It is essential to consult safety data sheets (SDS) for specific handling instructions, as the compound may pose risks similar to those of other quaternary ammonium salts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator